molecular formula C19H14ClN5 B14967906 1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14967906
M. Wt: 347.8 g/mol
InChI Key: WZUHPHMEHZTDHC-UHFFFAOYSA-N
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Description

1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core fused with an indole moiety, and a chlorophenyl group attached to the pyrazolo ring. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the pyrazole ring, followed by further cyclization with a suitable pyrimidine precursor to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as transition metal complexes, to facilitate the cyclization reactions, and the use of high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized pyrazolo[3,4-d]pyrimidine derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.

    Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.

Uniqueness

1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE is unique due to the combination of the pyrazolo[3,4-d]pyrimidine core with the indole moiety and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H14ClN5

Molecular Weight

347.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(2,3-dihydroindol-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C19H14ClN5/c20-14-5-3-6-15(10-14)25-19-16(11-23-25)18(21-12-22-19)24-9-8-13-4-1-2-7-17(13)24/h1-7,10-12H,8-9H2

InChI Key

WZUHPHMEHZTDHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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